3,5-Dibromo-2,4,6-trifluorobenzaldehyde
Description
3,5-Dibromo-2,4,6-trifluorobenzaldehyde is a polyhalogenated aromatic aldehyde characterized by two bromine and three fluorine substituents on a benzene ring. For instance, 3,5-Dibromo-2,4,6-trifluorobenzoic acid (CAS: 1951439-80-7), a closely related carboxylic acid derivative, has a molecular weight of 333.88 g/mol and is noted for applications in pharmaceutical intermediates and materials science . The aldehyde group in this compound likely enhances its reactivity in condensation and coordination chemistry, similar to other halogenated benzaldehydes .
Properties
IUPAC Name |
3,5-dibromo-2,4,6-trifluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDDGKZLEFEVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)Br)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 3,5-dibromo-2,4,6-trifluorobenzene with a formylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often using specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,4,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products vary depending on the substituents introduced.
Oxidation: 3,5-Dibromo-2,4,6-trifluorobenzoic acid.
Reduction: 3,5-Dibromo-2,4,6-trifluorobenzyl alcohol.
Scientific Research Applications
3,5-Dibromo-2,4,6-trifluorobenzaldehyde is widely used in scientific research due to its unique chemical properties:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenation Patterns and Reactivity
2,4,6-Trifluorobenzaldehyde (CAS: 58551-83-0)
- Structure : Three fluorine atoms at positions 2, 4, and 4.
- Synthesis: Used in biscoumarin synthesis via condensation with 4-hydroxycoumarin in ethanol, yielding 75–93% product purity depending on reaction conditions .
- Reactivity : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, favoring nucleophilic aromatic substitution (NAS) at meta positions.
- Applications : Intermediate in fluorinated polymer and agrochemical synthesis .
Comparison :
- Thermal Stability : Bromine’s larger atomic radius may reduce thermal stability compared to 2,4,6-trifluorobenzaldehyde.
4-Bromo-3,5-difluorobenzaldehyde (CAS: 135564-22-6)
Comparison :
- Substitution Pattern : The trifluoro-dibromo analog has higher halogen density, which may enhance oxidative stability and resistance to microbial degradation.
- Synthetic Utility : 3,5-Dibromo-2,4,6-trifluorobenzaldehyde’s symmetrical substitution could simplify regioselective functionalization compared to asymmetrical analogs like 4-Bromo-3,5-difluorobenzaldehyde.
Nickel(II) Complexes with 3,5-Dibromo-salicylaldehyde
- Structure : 3,5-Dibromo-salicylaldehyde (hydroxyl group at position 2) forms stable complexes with Ni(II), such as [Ni(3,5-dibromo-salo)₂(phen)] (phen = 1,10-phenanthroline).
Comparison :
- Aldehyde vs. Hydroxyl : The absence of a hydroxyl group in this compound may reduce metal-chelation capacity but increase aldehyde-specific reactivity (e.g., Schiff base formation).
- Bioactivity : Fluorine’s lipophilicity could enhance cell membrane permeability compared to hydroxyl-containing analogs.
Physicochemical Properties of Related Compounds
Biological Activity
3,5-Dibromo-2,4,6-trifluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects in cancer biology, neuropharmacology, and as a potential modulator of biological pathways.
- Chemical Formula : C₇H₂Br₂F₃O
- Molecular Weight : 303.89 g/mol
- CAS Number : 165047-24-5
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Notably, its role as an inhibitor in cancer cell proliferation and its potential neuropharmacological effects have been highlighted.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule dynamics and induction of cell cycle arrest.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Microtubule destabilization |
| HeLa (Cervical Cancer) | 10.0 | G2/M phase arrest |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
In a study by researchers exploring the structure-activity relationship (SAR) of halogenated benzaldehydes, it was found that the presence of multiple halogen substituents significantly enhanced the compound's cytotoxicity against these cell lines .
Neuropharmacological Effects
Emerging evidence suggests that this compound may also interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders. The modulation of mAChR activity could provide insights into therapeutic strategies for conditions like Alzheimer's disease.
- Allosteric Modulation : The compound has shown potential as an allosteric modulator of mAChRs, enhancing receptor activity without direct agonistic effects. This property may be beneficial for developing drugs aimed at improving cholinergic signaling in neurodegenerative diseases .
Case Studies and Research Findings
- Antiproliferative Assays : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various tumor cell lines. Results indicated a dose-dependent inhibition of cell growth with significant efficacy at lower concentrations .
- Mechanistic Studies : Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways while concurrently disrupting microtubule assembly .
- Neuropharmacology Research : In vitro studies using CHO cells transfected with mAChR subtypes demonstrated that this compound could enhance calcium mobilization in response to acetylcholine, suggesting its potential role in modulating cholinergic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
